molecular formula C9H9BrF3N B15313971 (R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine

(R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B15313971
M. Wt: 268.07 g/mol
InChI Key: IPLZHOOBPJFPAC-RXMQYKEDSA-N
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Description

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromo group, a trifluoromethyl group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amine group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of the bromo, trifluoromethyl, and amine groups on a phenyl ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

IPLZHOOBPJFPAC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C(F)(F)F)Br)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N

Origin of Product

United States

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